molecular formula C9H18ClNO2 B2417877 tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride CAS No. 2225147-40-8

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride

Cat. No. B2417877
CAS RN: 2225147-40-8
M. Wt: 207.7
InChI Key: WPCZJUPKRBKZNV-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2225147-40-8 . It has a molecular weight of 207.7 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane compounds are generally involved in reactions such as cross-coupling with alkyl iodides .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 207.7 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Cyclopropane Derivatives : Cyclopropane derivatives are crucial in various chemical syntheses. tert-Butyl and related cyclopropanecarboxylates have been used to generate α-substituted esters, which can be transformed into carboxylic acids or cyclopropanemethanols. This process involves lithiation and reactions with different electrophiles (Häner, Maetzke, & Seebach, 1986).

  • Creation of Stereoisomeric Cyclopropanecarboxamides : The synthesis of various new cis- and trans-cyclopropanecarboxamides has been achieved, which are potential precursors of ACC derivatives. This involves cyclization and dimerization processes, with a focus on isolating pure stereoisomers (Aelterman et al., 1999).

  • Trifluoromethyl-Cyclopropane Synthesis : tert-Butyl compounds have been used in the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, which are significant in pharmacology. This synthesis involves reactions between trifluoromethylalkenes and sulfonium ylides (Cyr et al., 2019).

  • Asymmetric Synthesis of Alkaloids : Asymmetric synthesis of alkaloids, such as pseudococaine, has been achieved using tert-butyl cyclopropane carboxylates. This involves ring-closing iodoamination processes (Brock et al., 2012).

  • Synthesis of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate and its derivatives have been used to synthesize piperidine compounds fused with oxygen heterocycles. This involves cyclization reactions and stereochemical control (Moskalenko & Boev, 2014).

  • Synthesis of Fluoroalkyl-Substituted Pyrazoles : The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the synthesis of fluoroalkyl-substituted pyrazoles, which are important in medicinal chemistry (Iminov et al., 2015).

  • Construction of Chiral Cyclopropane Units : Chiral cyclopropane units, essential for pharmaceutical applications, have been synthesized using tert-butyl cyclopropanecarboxylates. This involves complex stereochemical control and reaction sequences (Kazuta, Abe, Matsuda, & Shuto, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZJUPKRBKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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